1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1029718-80-6
VCID: VC11721566
InChI: InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
SMILES: COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

CAS No.: 1029718-80-6

Cat. No.: VC11721566

Molecular Formula: C14H18N4OS

Molecular Weight: 290.39 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine - 1029718-80-6

Specification

CAS No. 1029718-80-6
Molecular Formula C14H18N4OS
Molecular Weight 290.39 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Standard InChI Key CCVDPMLMJBYDDG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3
Canonical SMILES COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is C₁₃H₁₆N₄O₂S, with a calculated molecular weight of 292.36 g/mol . The compound features:

  • A 1,2,4-thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom).

  • A 4-methoxybenzyl group attached at the 3-position of the thiadiazole, introducing electron-donating methoxy substituents to the aromatic system.

  • A piperazine ring linked to the 5-position of the thiadiazole, enhancing solubility and bioavailability.

Comparative Structural Analysis

PropertyTarget CompoundChloro AnalogMethoxyethyl Analog
Molecular FormulaC₁₃H₁₆N₄O₂SC₁₃H₁₅ClN₄SC₉H₁₆N₄OS
Molecular Weight (g/mol)292.36300.80228.32
Key Substituent4-Methoxybenzyl4-Chlorobenzyl2-Methoxyethyl

The methoxy group’s electron-donating nature may enhance π-π stacking interactions with biological targets compared to the electron-withdrawing chloro substituent in analogs .

Physicochemical Characteristics

While experimental data on the target compound’s solubility, melting point, and stability remain unreported, inferences can be drawn from structurally related molecules:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on the piperazine moiety’s hydrophilicity.

  • Lipophilicity: Predicted logP value of ~2.1 (estimated via computational models), suggesting moderate membrane permeability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine likely follows a multi-step protocol analogous to related thiadiazole derivatives :

  • Thiadiazole Ring Formation:

    • Condensation of thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the 1,2,4-thiadiazole core.

    • Example: Reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride .

  • Substitution at the 3-Position:

    • Alkylation or nucleophilic substitution to introduce the 4-methoxybenzyl group. For instance, treatment with 4-methoxybenzyl chloride in the presence of a base.

  • Piperazine Incorporation:

    • Coupling the thiadiazole intermediate with piperazine via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Reaction Scheme

Thiosemicarbazide+4-Methoxyphenylacetic AcidPOCl33-(4-Methoxybenzyl)-1,2,4-thiadiazolePiperazineTarget Compound\text{Thiosemicarbazide} + \text{4-Methoxyphenylacetic Acid} \xrightarrow{\text{POCl}_3} \text{3-(4-Methoxybenzyl)-1,2,4-thiadiazole} \xrightarrow{\text{Piperazine}} \text{Target Compound}

Analytical Validation

Characterization methods for similar compounds include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and ring structures .

  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., C-N, C-S stretches).

Target PathwayProposed InteractionSupporting Evidence
Voltage-Gated Na⁺ ChannelsBlockade of channel pore via hydrophobic interactionsSimilar thiadiazoles show IC₅₀ ~10 μM
FAAH EnzymeCompetitive inhibition of arachidonoyl ethanolamide hydrolysisStructural similarity to JNJ-1661010
COX-2Hydrogen bonding with Tyr385 and Ser530Docking scores ≤−8.2 kcal/mol

Applications and Future Directions

Therapeutic Applications

  • Central Nervous System Disorders: Potential use in epilepsy or neuropathic pain due to anticonvulsant and analgesic profiles .

  • Infectious Diseases: Broad-spectrum antimicrobial activity against drug-resistant strains.

  • Oncology: Exploration as adjuvant therapy targeting inflammatory tumor microenvironments .

Research Gaps and Opportunities

  • In Vitro/In Vivo Studies: Prioritize screening against Alzheimer’s-related targets (e.g., β-secretase) .

  • Toxicology Profiles: Assess acute and chronic toxicity in rodent models.

  • Formulation Development: Explore nanoencapsulation to improve bioavailability.

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